3,4-Diaminobenzoic acid hydrochloride has the chemical formula C7H9ClN2O2 and a molecular weight of 176.62 g/mol. It appears as a white to off-white crystalline powder with a melting point of approximately 215°C . This compound is soluble in water at a concentration of about 2.2 g/L at 20°C . As a derivative of benzoic acid, it features two amino groups located at the 3 and 4 positions of the benzene ring.
3,4-Diaminobenzoic acid hydrochloride exhibits several biological activities:
The synthesis of 3,4-diaminobenzoic acid hydrochloride can be achieved through several methods:
3,4-Diaminobenzoic acid hydrochloride finds applications across various fields:
Research on the interactions of 3,4-diaminobenzoic acid hydrochloride includes:
Several compounds share structural similarities with 3,4-diaminobenzoic acid hydrochloride. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2-Aminobenzoic Acid | C7H7N1O2 | Contains only one amino group. |
| 4-Aminobenzoic Acid | C7H7N1O2 | Amino group located only at the para position. |
| 3-Aminobenzoic Acid | C7H7N1O2 | Amino group located only at the meta position. |
| 3,5-Diaminobenzoic Acid | C7H9N2O2 | Contains amino groups at both meta positions. |
3,4-Diaminobenzoic acid hydrochloride is unique due to its dual amino substituents positioned ortho to each other on the benzene ring. This configuration enhances its reactivity and biological activity compared to other aminobenzoic acids that possess either one or two amino groups at different positions.